molecular formula C33H64O3 B14552013 Methyl 13-oxodotriacontanoate CAS No. 61745-92-4

Methyl 13-oxodotriacontanoate

Cat. No.: B14552013
CAS No.: 61745-92-4
M. Wt: 508.9 g/mol
InChI Key: YLHOZCHHBUKAQN-UHFFFAOYSA-N
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Description

Methyl 13-oxodotriacontanoate is a long-chain fatty acid methyl ester (FAME) characterized by a 32-carbon backbone (dotriacontanoate) with a ketone functional group at the 13th position.

Properties

CAS No.

61745-92-4

Molecular Formula

C33H64O3

Molecular Weight

508.9 g/mol

IUPAC Name

methyl 13-oxodotriacontanoate

InChI

InChI=1S/C33H64O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23-26-29-32(34)30-27-24-21-18-16-19-22-25-28-31-33(35)36-2/h3-31H2,1-2H3

InChI Key

YLHOZCHHBUKAQN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 13-oxodotriacontanoate typically involves the esterification of 13-oxodotriacontanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The process involves heating the reactants together, allowing the esterification to proceed, and then purifying the product through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve the extraction of natural waxes from sources like insects or plants, followed by saponification and esterification processes. The waxes are first hydrolyzed to yield the corresponding fatty acids, which are then esterified with methanol to produce the desired methyl ester .

Chemical Reactions Analysis

Types of Reactions

Methyl 13-oxodotriacontanoate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can react with the ester group under basic or neutral conditions.

Major Products Formed

Scientific Research Applications

Methyl 13-oxodotriacontanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of long-chain fatty acid esters and their reactions.

    Biology: Investigated for its role in the structure and function of biological waxes and lipids.

    Medicine: Explored for its potential in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of specialty waxes and coatings

Mechanism of Action

The mechanism of action of methyl 13-oxodotriacontanoate involves its interaction with lipid membranes and proteins. The long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The ketone group can also participate in hydrogen bonding and other interactions with proteins, potentially influencing their function .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Methyl 13-oxodotriacontanoate with key analogs:

Compound Chain Length Functional Group Position Molecular Formula Key Properties/Applications
This compound C32 Ketone at C13 C₃₃H₆₄O₃ High melting point, low solubility in polar solvents
Methyl 12-oxooctadecanoate C18 Ketone at C12 C₁₉H₃₆O₃ Used in tetrazine derivative synthesis
Methyl E-2-octenoate C8 Double bond at C2 C₉H₁₆O₂ Volatile ester with flavor/fragrance uses
13-Methyltetradecanoic Acid C15 Methyl branch at C13 C₁₅H₃₀O₂ Non-hazardous lab chemical (acid form)


Key Observations :

  • Chain Length and Polarity: Longer chains (e.g., C32 vs. C8) reduce volatility and increase hydrophobicity, making this compound less suitable for applications requiring rapid evaporation (e.g., fragrances) but ideal for lubricants or waxes .
  • Comparison with Acids: Unlike 13-Methyltetradecanoic Acid (a carboxylic acid), the ester form (this compound) lacks acidic protons, reducing corrosivity and altering solubility profiles .

Physicochemical Properties

  • Melting Point: Long-chain keto-esters typically exhibit higher melting points due to increased van der Waals interactions. For example, Methyl 12-oxooctadecanoate (C18) melts at ~45–50°C, while this compound (C32) is expected to exceed 70°C .
  • Solubility: Limited solubility in water but miscible with non-polar solvents (e.g., hexane, chloroform). Shorter analogs like Methyl E-2-octenoate are more soluble in ethanol .
  • Ionization Behavior: Like other esters, this compound may form dimers in ionization regions under high concentrations, as observed in methyl octanoate and ethyl hexanoate .

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